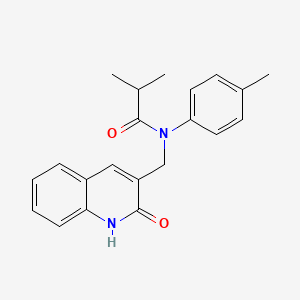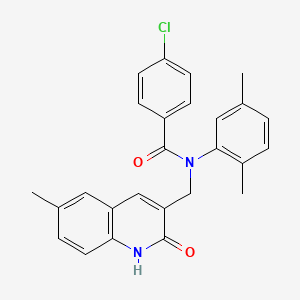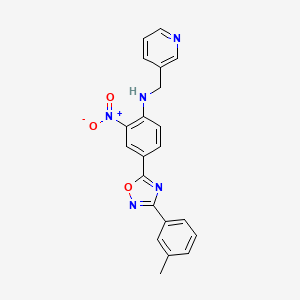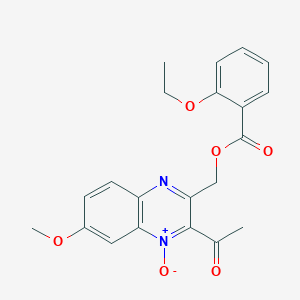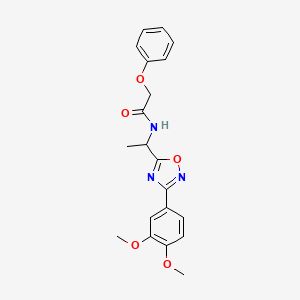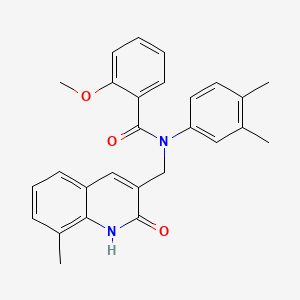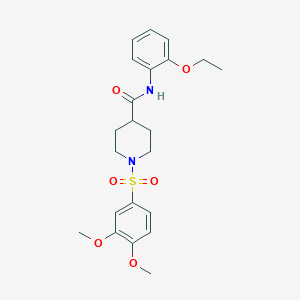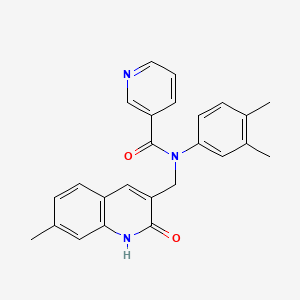
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ belongs to the class of quinone compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide generates ROS through the redox cycling of its quinone group. The quinone group accepts electrons from cellular reductants, such as NADH, and is reduced to a semiquinone radical. The semiquinone radical can then react with oxygen to form superoxide anion, which can further react to form other ROS, such as hydrogen peroxide and hydroxyl radical. The generation of ROS by this compound can lead to oxidative damage to cellular components, including DNA, proteins, and lipids.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing ROS levels and activating cellular signaling pathways involved in apoptosis. This compound has also been found to induce autophagy, a cellular process involved in the degradation of cellular components, in cancer cells. In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments. It is a well-established compound that has been widely used in scientific research. It is also relatively easy to synthesize and can be obtained in high purity. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations and can generate nonspecific oxidative stress, which can complicate the interpretation of experimental results.
Direcciones Futuras
For the use of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide in scientific research include the study of its role in the regulation of cellular metabolism, the development of novel cancer therapies, and the study of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide involves the reaction between 2-hydroxy-7-methylquinoline and 3,4-dimethylaniline followed by the addition of nicotinoyl chloride. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography, yielding this compound as a yellow powder.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been widely used in scientific research as a redox-active compound. It is commonly used to generate reactive oxygen species (ROS) in cells and tissues, which can be used to study oxidative stress and its effects on cellular signaling pathways. This compound has also been used to study the role of ROS in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-6-8-19-13-21(24(29)27-23(19)11-16)15-28(22-9-7-17(2)18(3)12-22)25(30)20-5-4-10-26-14-20/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOKPJCMTNXYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC(=C(C=C3)C)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

